3,4,5-Tris(benzyloxy)benzyl Alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17,29H,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPHSYJOSSBILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464951 | |
| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79831-88-2 | |
| Record name | [3,4,5-Tris(benzyloxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 3,4,5 Tris Benzyloxy Benzyl Alcohol
Strategic Approaches to the Synthesis of 3,4,5-Tris(benzyloxy)benzyl Alcohol
The synthesis of this compound typically involves a multistep process starting from readily available precursors, with a key step being the selective protection of hydroxyl groups, followed by the reduction of a carbonyl functional group.
Multistep Reaction Sequences and Reaction Condition Optimization
The most common synthetic route to this compound begins with the protection of the three phenolic hydroxyl groups of a gallic acid derivative, followed by the reduction of the carboxylic acid or aldehyde functionality.
A typical sequence starts with methyl gallate (methyl 3,4,5-trihydroxybenzoate). The three hydroxyl groups are converted to benzyl (B1604629) ethers via the Williamson ether synthesis, reacting methyl gallate with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as dimethylformamide (DMF). This reaction yields methyl 3,4,5-tris(benzyloxy)benzoate.
The subsequent step involves the reduction of the ester group to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like tetrahydrofuran, THF) is typically employed for this transformation. The reaction mixture is worked up with an aqueous acid to neutralize the excess hydride and hydrolyze the aluminum salts, affording the final product, this compound.
An alternative final step involves the reduction of 3,4,5-tris(benzyloxy)benzaldehyde. This aldehyde can be prepared by the oxidation of the corresponding benzyl alcohol, but more commonly it is synthesized and then reduced to the desired alcohol. The reduction of the aldehyde to the alcohol can be achieved with milder reducing agents compared to the reduction of the ester. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective method for this conversion. google.comijcea.org This approach is often preferred due to the milder reaction conditions and easier work-up. For instance, dissolving 3,4,5-trimethoxybenzaldehyde (B134019) and sodium borohydride in methanol at room temperature for 0.5 to 1 hour can yield the corresponding benzyl alcohol in high yields (over 90%). google.com
Table 1: Example of Reaction Conditions for Aldehyde Reduction
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 1 hour | 94% | google.com |
| 3,4-Dimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Overnight | 98% | ijcea.org |
Regioselective Benzylation Techniques for Aromatic Alcohols
The synthesis of this compound relies on the exhaustive benzylation of all three hydroxyl groups of a gallic acid precursor. In this specific case, regioselectivity is not a primary concern as all hydroxyl groups are to be protected. The Williamson ether synthesis is a robust and widely used method for this purpose. organic-chemistry.org It involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution (Sₙ2) on a benzyl halide. youtube.com
For this reaction, a base is used to deprotonate the phenolic hydroxyls. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate or cesium carbonate are often sufficient and can be more compatible with other functional groups. organic-chemistry.org The choice of solvent is also important; polar aprotic solvents like DMF or acetone (B3395972) facilitate the reaction.
When selective protection of one hydroxyl group over others is required in more complex syntheses, milder bases like silver(I) oxide (Ag₂O) can be employed. organic-chemistry.org This allows for the selective benzylation of the most accessible or most acidic hydroxyl group.
Exploration of Novel Benzylic Alcohol Synthesis Pathways
While the reduction of a corresponding carbonyl compound is the most direct route to this compound, research into novel synthetic pathways for benzylic alcohols, in general, offers alternative strategies. These methods often focus on the direct functionalization of C-H bonds, which is a more atom-economical approach.
One such method involves the selective monooxidation of benzylic C-H bonds. nih.gov This can be challenging as the alcohol product is often more susceptible to further oxidation to the corresponding ketone or aldehyde. nih.gov Recent developments have utilized bis(methanesulfonyl) peroxide as an oxidant, which allows for the selective synthesis of benzylic alcohols from alkylated benzenes. nih.govorganic-chemistry.org The reaction proceeds through a benzylic mesylate intermediate which is then hydrolyzed to the alcohol. nih.govacs.org
Another innovative approach is the decarboxylative hydroxylation of carboxylic acids. acs.org This method uses a silver(I) catalyst and cerium ammonium (B1175870) nitrate (B79036) as the oxidant to convert benzylic carboxylic acids into benzylic alcohols. acs.org A key feature is the formation of a benzylic nitrate intermediate that resists further oxidation and is subsequently hydrolyzed to the alcohol product. acs.org
Transformations and Functionalization of this compound Derivatives
The utility of this compound lies in its ability to be further functionalized, acting as a core building block for larger and more complex molecules.
Synthesis of Ethers and Esters from the Benzylic Alcohol Moiety
The primary alcohol group of this compound is readily converted into other functional groups, most commonly ethers and esters.
Ether Synthesis: Ethers can be synthesized via the Williamson ether synthesis, where the benzylic alcohol is first deprotonated with a base like sodium hydride to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether. An alternative, milder method for forming benzyl ethers involves using 2-benzyloxy-1-methylpyridinium triflate. orgsyn.orgbeilstein-journals.org This reagent acts as a benzyl cation equivalent and reacts with alcohols under neutral or mildly basic conditions (using MgO as an acid scavenger) upon heating. beilstein-journals.orgorgsyn.org
Ester Synthesis: Esters are typically formed by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the alcohol and a carboxylic acid under milder conditions. core.ac.uk The use of 2-benzyloxy-1-methylpyridinium triflate can also be adapted for ester synthesis by reacting it with a carboxylic acid in the presence of a base like triethylamine. orgsyn.org
Table 2: General Methods for Ether and Ester Synthesis from Alcohols
| Transformation | Reagents | Key Features | Reference |
|---|---|---|---|
| Ether Synthesis (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide | Requires strong base; Sₙ2 mechanism. | organic-chemistry.orgyoutube.com |
| Ether Synthesis (Neutral) | 2-Benzyloxy-1-methylpyridinium triflate, MgO | Mild, neutral conditions; suitable for sensitive substrates. | beilstein-journals.orgorgsyn.org |
| Ester Synthesis (Coupling) | Carboxylic Acid, DCC, DMAP | Mild conditions, avoids strong acids. | core.ac.uk |
| Ester Synthesis (from Pyridinium Salt) | Carboxylic Acid, 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Mild, neutral conditions. | orgsyn.org |
Incorporation into Larger Molecular Architectures as a Key Intermediate
The 3,4,5-tris(benzyloxy)phenyl motif is a fundamental building block in the field of dendrimer chemistry. Dendrimers are highly branched, tree-like macromolecules with well-defined structures. The this compound, after conversion to a derivative like 3,4,5-tris(benzyloxy)benzyl bromide or chloride, serves as a "wedge" or branching unit. These wedges can be attached to a central core molecule, and successive generations of branching can be added to build up the dendritic structure. The benzyl groups are often used as protecting groups during the synthesis and can be removed in a final step to reveal peripheral hydroxyl groups, which can then be further functionalized.
In another significant application, derivatives of this compound are used as soluble tags in liquid-phase peptide synthesis. researchgate.net For example, 3,4,5-tris(octadecyloxy)benzyl alcohol, a related compound with long alkyl chains instead of benzyl groups, imparts high solubility in nonpolar organic solvents while being insoluble in polar ones. researchgate.net This allows for the purification of the growing peptide chain by simple precipitation and recrystallization, combining the advantages of solid-phase synthesis (easy purification) with those of solution-phase synthesis. researchgate.net
Generation of Novel Compounds via Modifications of Benzyloxy Substituents
The benzyloxy groups of this compound serve as versatile protecting groups for the hydroxyl functionalities. Their modification, primarily through cleavage (debenzylation), is a key strategy to generate novel compounds, most notably the corresponding polyhydroxybenzyl alcohol. This transformation unmasks the reactive phenol (B47542) groups, allowing for further derivatization or for the study of the unmasked compound itself. The primary method for this modification is catalytic hydrogenation.
Catalytic transfer hydrogenation (CTH) offers a mild and efficient alternative to traditional high-pressure hydrogenation. mdma.ch This technique utilizes a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C). mdma.ch Common hydrogen donors include ammonium formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. mdma.chorganic-chemistry.org For instance, the deprotection of N-benzyl derivatives, a process analogous to O-debenzylation, is rapidly achieved by refluxing with ammonium formate and 10% Pd-C in methanol, often completing within minutes. mdma.ch
Another advanced method for debenzylation is the use of continuous flow reactors. nih.gov Hydrogenolysis reactions conducted in systems like the H-Cube™ generate hydrogen in situ via water electrolysis, offering enhanced safety and efficiency. nih.gov This method allows for precise control over reaction parameters such as temperature and pressure, leading to high-yield conversions of benzyl ethers to their corresponding alcohols. nih.gov For example, while some benzyl ethers can be cleaved smoothly at atmospheric pressure, more robust substrates may require elevated pressures (e.g., 20 bar) to achieve efficient conversion in a flow system. nih.gov
Beyond hydrogenation, other methods for cleaving benzyl ethers exist, though they are often limited by substrate compatibility. organic-chemistry.org Treatment with strong acids can effect cleavage, but this is only suitable for molecules that lack other acid-sensitive functional groups. organic-chemistry.org Oxidative cleavage can also be employed to convert the benzyl ether to a benzoate (B1203000) ester, which is then hydrolyzed under basic conditions. organic-chemistry.org
Table 1: Comparison of Debenzylation Methods for Benzyloxy Compounds
| Method | Catalyst / Reagent | Hydrogen Donor | Typical Conditions | Key Features | Source(s) |
|---|---|---|---|---|---|
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, Reflux | Rapid, mild conditions, avoids high-pressure H₂ gas | mdma.ch |
| Catalytic Hydrogenation | Pd/C | H₂ gas | N/A | Traditional method, effective but requires pressure equipment | organic-chemistry.org |
| Continuous Flow Hydrogenolysis | Pd/C | H₂ (in situ) | 45-80 °C, 1-20 bar | Enhanced safety, precise control, efficient for resistant substrates | nih.gov |
| Acid-Mediated Cleavage | Strong Acids (e.g., BCl₃) | N/A | Low Temperature | Chemoselective for aryl benzyl ethers, avoids hydrogenation | organic-chemistry.org |
Scale-Up Considerations and Process Chemistry for Related Benzyloxy Compounds
The industrial-scale synthesis of benzyloxy compounds, including precursors to this compound, presents several process chemistry challenges. The classical Williamson ether synthesis, which involves reacting an alkoxide with a benzyl halide, has significant drawbacks for large-scale production. google.com The generation of the alkoxide often requires expensive, moisture-sensitive reagents and strictly anhydrous conditions, increasing operational complexity and cost. google.com
To overcome these limitations, alternative processes have been developed. One such method involves the reaction of an alcohol with a benzyl alcohol in the presence of an acid catalyst, a Lewis acid, or a metal oxide. google.com This approach avoids the need for pre-forming an alkoxide and can be performed under milder conditions, making it more amenable to safe, large-scale production of over 1,000 tons per year. google.com
Another significant process improvement is the adoption of solvent-free reaction conditions. The synthesis of benzyl ethers can be achieved efficiently using benzyl bromide with solid potassium hydroxide, completely eliminating the need for a solvent. ias.ac.in This not only simplifies the workup procedure but also aligns with green chemistry principles by reducing solvent waste. ias.ac.in
Table 2: Process Chemistry Considerations for Benzyl Ether Synthesis
| Synthesis Strategy | Typical Reagents | Key Advantages | Key Disadvantages | Relevance to Scale-Up | Source(s) |
|---|---|---|---|---|---|
| Williamson Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Well-established, versatile | Requires anhydrous conditions, costly/hazardous base | Challenging due to cost and stringent conditions | organic-chemistry.orggoogle.com |
| Acid-Catalyzed Etherification | Alcohol, Benzyl Alcohol, Acid Catalyst | Milder conditions, avoids strong bases, safer | Equilibrium-limited, may require water removal | Favorable for large-scale due to improved safety and cost | google.com |
| Solvent-Free Synthesis | Alcohol, Benzyl Bromide, Solid KOH | Green (no solvent waste), simplified workup, high yield | Exothermic potential needs management | Highly attractive for efficiency and environmental impact | ias.ac.in |
| Continuous-Flow Synthesis | Varies (adaptable) | Enhanced safety, precise process control, higher throughput | Higher initial equipment cost | Ideal for safe, consistent, large-scale industrial production | mdpi.com |
Advanced Applications in Pharmaceutical and Materials Science Synthesis
Role as a Precursor in Medicinal Chemistry Research
The structural framework of 3,4,5-Tris(benzyloxy)benzyl alcohol, with its multiple ether linkages and a primary alcohol functional group, serves as a valuable starting point for the synthesis of medicinally relevant compounds. The benzyloxy groups often function as protecting groups that are stable under various reaction conditions but can be removed at a later stage, a crucial feature in multi-step syntheses.
Synthesis of Potential Drug Lead Compounds and Intermediates
This compound has been utilized as a key intermediate in the synthesis of potential drug candidates and their related substances. For instance, it is a documented precursor in the synthesis of Benserazide Impurity B, highlighting its role in the preparation of pharmaceutical standards and the study of drug impurity profiles. beilstein-journals.orggoogle.com
Furthermore, a derivative of this compound, 3,4,5-Tris(octadecyloxy)benzyl alcohol, which shares the same core structure but with longer alkyl chains, has been employed as a hydrophobic tag in the solution-phase total synthesis of argifin. nih.gov Argifin is a natural cyclic pentapeptide that acts as a chitinase (B1577495) inhibitor, making it a significant lead compound in drug discovery research. nih.gov The use of this benzyl (B1604629) alcohol derivative as a hydrophobic anchor facilitates a more efficient and practical route for producing argifin, overcoming some limitations of traditional solid-phase peptide synthesis. nih.gov
Table 1: Examples of Drug Intermediates and Lead Compounds Synthesized Using Tris(alkoxy)benzyl Alcohol Scaffolds
| Precursor | Synthesized Compound | Class of Compound |
|---|---|---|
| This compound | Benserazide Impurity B | Pharmaceutical Impurity |
| 3,4,5-Tris(octadecyloxy)benzyl Alcohol | Argifin | Chitinase Inhibitor (Cyclic Pentapeptide) |
Development of Glycosidase Inhibitors and Related Azasugars using Benzyloxy Scaffolds
The benzyloxy scaffold is a recurring motif in the synthesis of carbohydrate-mimicking compounds like glycosidase inhibitors and azasugars. Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability and the relative ease of their subsequent removal via hydrogenolysis. organic-chemistry.org This strategy is crucial in the multi-step synthesis of complex molecules like azasugars (iminosugars), which are potent inhibitors of glycosidases and have therapeutic potential. beilstein-journals.org
While the direct application of this compound in the synthesis of a specific, marketed glycosidase inhibitor is not prominently documented in the reviewed literature, its structure is emblematic of the benzyloxy-rich scaffolds used for this purpose. For example, the synthesis of 1-deoxynojirimycin (B1663644) derivatives, a class of iminosugars, often involves O-benzyl-protected intermediates. beilstein-journals.org The general principle involves using benzyl groups to protect the hydroxyl functionalities of a sugar or sugar-derived precursor during the chemical transformations that build the aza- or imino-ring system. beilstein-journals.orgnih.gov Given its structure, this compound represents a readily available, pre-benzylated building block that could potentially be integrated into such synthetic routes.
Utility in the Construction of Polymer and Supramolecular Materials
Beyond pharmaceuticals, the well-defined, multi-functional structure of this compound makes it an excellent building block for the creation of precisely structured macromolecules and materials with unique properties.
Incorporation into Dendritic and Polymeric Architectures for Functional Materials
Dendrimers are highly branched, three-dimensional polymers with a large number of terminal functional groups. sigmaaldrich.com Poly(benzyl ether) dendrimers are a well-established class of these materials, known for their thermal stability and solubility. google.com The synthesis of these dendrimers often relies on a convergent or divergent approach using "dendrons," which are wedge-shaped dendritic fragments.
This compound is structurally a first-generation (G1) poly(benzyl ether) dendron. Its core hydroxyl group can be activated or modified to attach to a central core molecule, while the terminal phenyl rings of the benzyloxy groups can be further functionalized for subsequent growth or to impart specific properties to the final dendrimer. The repetitive synthesis steps characteristic of dendrimer construction can build upon this initial framework to create larger, more complex dendritic structures. beilstein-journals.orggoogle.com These dendritic polymers have applications in fields ranging from drug delivery to catalysis. sigmaaldrich.com
Table 2: Polymer Architectures and Related Concepts
| Polymer/Concept | Description | Role of this compound |
|---|---|---|
| Dendrimers | Highly branched, monodisperse macromolecules with a defined structure. | Serves as a first-generation (G1) dendron building block. |
| Poly(benzyl ether) Dendrimers | A specific class of dendrimers where branches are linked by benzyl ether bonds. | A primary example of a building block for this class of dendrimers. |
| Dendronized Polymers | Linear polymers with dendritic side chains attached to the backbone. | Can be used to create the dendritic side chains. |
Design of Advanced Scaffolds for Liquid Crystalline Phases
Liquid crystalline dendrimers are fascinating materials that combine the properties of liquid crystals with the unique architecture of dendrimers. rsc.org The self-assembly of these molecules can lead to highly ordered thermotropic mesophases. The design of such materials often involves attaching mesogenic (liquid crystal-forming) units to a dendritic scaffold.
The 3,4,5-trisubstituted benzene (B151609) core is a common motif in the construction of discotic (disk-shaped) liquid crystals and liquid crystalline dendrimers. researchgate.net For example, research has shown the synthesis of liquid crystalline materials starting from 3,4,5-trihydroxybenzoic acid, where long alkyl chains are attached to the hydroxyl groups to induce mesomorphic behavior. researchgate.net this compound shares this same 1,3,5-trisubstituted core. Its structure as a dendron makes it a prime candidate for building larger liquid crystalline dendrimers. By modifying the terminal phenyl rings of the benzyloxy groups or by attaching mesogenic units to the core alcohol, this compound can serve as a scaffold for creating new materials that exhibit self-organizing liquid crystalline properties. rsc.org
Mechanistic Insights and Computational Modeling of 3,4,5 Tris Benzyloxy Benzyl Alcohol and Its Transformations
Elucidation of Reaction Mechanisms in Benzyloxy Group Manipulation
The chemical behavior of 3,4,5-Tris(benzyloxy)benzyl alcohol is largely dictated by its constituent functional groups: the three benzyloxy ethers and the primary benzyl (B1604629) alcohol. The manipulation of the benzyloxy groups, which often serve as protecting groups in multi-step syntheses, involves specific and well-understood reaction mechanisms.
Protection and Deprotection: The introduction of benzyl ether groups, as seen in the subject compound, is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a precursor phenol (B47542) by a strong base, such as sodium hydride (NaH), to form a sodium phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with benzyl bromide to yield the benzyl ether. For substrates requiring milder conditions, bases like silver oxide (Ag₂O) can be used to achieve more selective protection. organic-chemistry.org
The cleavage, or deprotection, of these benzyloxy groups is critical for revealing the underlying phenolic hydroxyls at the desired stage of a synthetic sequence. The most common method is catalytic hydrogenation. organic-chemistry.org In this process, the compound is treated with hydrogen gas in the presence of a palladium-on-carbon catalyst (Pd/C). The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which liberates the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.org
Alternatively, benzyl ethers can be cleaved under oxidative conditions, a useful strategy when other reducible functional groups are present in the molecule. organic-chemistry.org A frequent choice of reagent is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org The mechanism for this deprotection, particularly for electron-rich systems like p-methoxybenzyl ethers, is thought to proceed through a single-electron transfer to form a radical cation, which then fragments. organic-chemistry.org For simple benzyl ethers, photoirradiation can facilitate the DDQ-mediated cleavage. organic-chemistry.org Acid-catalyzed cleavage is also possible but is limited to substrates that can withstand strong acidic conditions. organic-chemistry.orgstackexchange.com
Transformations at the Benzyl Alcohol Moiety: The primary alcohol group of this compound can undergo various transformations. A plausible reaction pathway for many of these transformations involves the formation of a stabilized benzyl cation intermediate. stackexchange.commdpi.com For instance, in reactions with N-halosuccinimides, a proposed mechanism suggests that the benzyl alcohol can be converted into vicinal halohydrins, proceeding through an intermediate that leverages the stability of the benzylic position. mdpi.com
Quantum Chemical and Molecular Docking Studies of Related Benzyl Alcohol Derivatives
Computational chemistry provides powerful tools for understanding the properties and interactions of molecules like this compound at an electronic level. While specific studies on this exact molecule are not prominent, research on related benzyl alcohol derivatives offers significant insights through quantum chemical calculations and molecular docking simulations.
Quantum Chemical Calculations: Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. Studies on the catalytic oxidation of benzyl alcohol to benzaldehyde, for example, have employed DFT calculations to model the reaction on catalyst surfaces like manganese oxide (MnOx) clusters. researchgate.net These computational analyses help to reconstruct complex reaction lattices, compare different mechanistic pathways, and identify atomistic details of the oxidation mechanism. researchgate.net By calculating the energetics of various intermediates and transition states, researchers can predict reactivity patterns and devise strategies to minimize undesirable side reactions, such as over-oxidation to benzoic acid. researchgate.net Similar quantum-chemical methods, such as the G4MP2 and B3LYP methods, have been used to calculate properties like the enthalpy of formation for other complex aromatic structures, providing fundamental data on their stability and energy content. superfri.org
Molecular Docking Studies: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a benzyl alcohol derivative, might interact with a biological target, typically a protein.
Several studies have investigated the antibacterial potential of benzyl alcohol derivatives through molecular docking. dergipark.org.trresearchgate.netsemanticscholar.org In one such study, a series of synthesized benzyl alcohol derivatives were docked into the active site of glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme essential for bacterial cell wall synthesis. dergipark.org.trresearchgate.net The results showed that the compounds could fit within the receptor's cavity and form key hydrogen-bonding interactions with proximal amino acid residues, similar to the known inhibitor amoxicillin. dergipark.org.trresearchgate.net The docking scores, often expressed as binding energy, correlate with the stability of the ligand-protein complex. For example, the most active compound in one series, compound 2d, also exhibited a very low binding energy of -52.8901 kcal/mol, indicating a strong and favorable interaction. dergipark.org.trresearchgate.net Software such as AutoDock Vina and Discovery Studio are commonly used for these simulations. researchgate.netnih.gov
| Compound Series | Protein Target | Key Finding | Binding Energy Example (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzyl alcohol derivatives (2a-e) | Glucosamine-6-phosphate synthase (GlcN-6-P) | All synthesized compounds fit into the active site, showing potential hydrogen-bonding. | -52.8901 (for compound 2d) | dergipark.org.trresearchgate.net |
| Benzotriazole-based β-amino alcohols (4e, 4f) | Protein 6GLA and 4WH9 | Docking results indicated good binding affinity, suggesting potential for further medicinal application. | -7.8 and -8.4 | nih.gov |
Predictive Modeling of Reactivity and Selectivity in Complex Synthesis
Predictive modeling, using computational methods, is becoming an indispensable tool for understanding and controlling reactivity and selectivity in the synthesis of complex molecules. By simulating reaction pathways, chemists can forecast outcomes and rationally design experiments to favor the formation of desired products.
Similarly, computational modeling has been used to rationalize the selectivity observed in benzylic C-H oxidation reactions. acs.org In a study on the oxygenation of a phenylalanine derivative, a plausible mechanism was proposed based on computational analysis. acs.org The model helped to explain the high diastereoselectivity of the reaction and the role of different reagents. For instance, the model could account for why electron-rich substrates might yield a benzylic acetate (B1210297) product, whereas electron-neutral substrates yield a benzylic mesylate, by considering the stability of a potential benzylic cation intermediate and the rate of subsequent substitution reactions. acs.org
These examples demonstrate that predictive modeling is not just an explanatory tool but also a proactive one. It allows for the in silico screening of reaction conditions and catalysts, saving significant time and resources in the laboratory. By providing a detailed, atomistic view of the reaction landscape, computational models guide the synthesis of complex molecules with greater control over reactivity and selectivity.
Biological Activity Profiling of 3,4,5 Tris Benzyloxy Benzyl Alcohol Analogues and Derivatives
Assessment of Antimicrobial Potency of Related Benzyl (B1604629) Alcohol Derivatives
Benzyl alcohol and its derivatives are recognized for their bacteriostatic properties and are utilized as antimicrobial preservatives against a variety of microorganisms, including Gram-positive bacteria, fungi, and yeasts. phexcom.com Their effectiveness is notably pH-dependent, with optimal activity observed in acidic conditions (below pH 5) and significantly reduced efficacy above pH 8. phexcom.com Research into synthesized benzyl alcohol derivatives has demonstrated their potential as antibacterial agents, with activity that can vary based on the specific chemical structure and the concentration used. smu.ac.zasemanticscholar.org
Studies have shown that certain derivatives exhibit potent activity against Gram-negative bacteria like Pseudomonas aeruginosa. smu.ac.zasemanticscholar.orgdergipark.org.tr For instance, in one study, a series of five synthesized benzyl alcohol derivatives (2a-e) were tested against Staphylococcus aureus (Gram-positive) and P. aeruginosa (Gram-negative). semanticscholar.org While most of the compounds showed limited activity against S. aureus, they were generally potent against P. aeruginosa. semanticscholar.orgdergipark.org.tr Compound 2d from this series, in particular, demonstrated a broad-spectrum efficacy that surpassed the standard drug, amoxicillin. smu.ac.zasemanticscholar.org The antimicrobial activity of these compounds is often concentration-dependent. smu.ac.zasemanticscholar.org
Further investigations into benzyl acetate (B1210297) derivatives, synthesized from their corresponding benzyl alcohols, also confirmed antibacterial activity against Staphylococcus aureus and Shigella spp. researchgate.net The introduction of an O-benzyloxy group on a cyclohexyl ring has also been shown to be an effective strategy for inducing antimicrobial activity. nih.gov Di-O-benzyl derivatives, in particular, have demonstrated high activity against Gram-positive bacteria and fungi. nih.gov The antimicrobial action of some derivatives is thought to involve interference with bacterial membrane properties, such as efflux pumps. nih.gov
| Compound | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 2d (a benzyl alcohol derivative) | P. aeruginosa | Zone of Inhibition | 35 mm | smu.ac.zasemanticscholar.org |
| Compound 2d (a benzyl alcohol derivative) | S. aureus | Zone of Inhibition (at 10⁻¹ concentration) | 12 mm (moderate activity) | semanticscholar.org |
| Compound 2b (a benzyl alcohol derivative) | S. aureus | Zone of Inhibition (at 10⁻¹ concentration) | 10 mm (weak activity) | semanticscholar.org |
| Compound 3d (a benzyl acetate derivative) | S. aureus | Zone of Inhibition (at 100 µg/ml) | 16.5 mm | researchgate.net |
| Compound 3e (a benzyl acetate derivative) | Shigella spp | Zone of Inhibition (at 100 µg/ml) | 17.5 mm | researchgate.net |
Investigations into Antioxidant Capacity and Free Radical Scavenging Properties of Analogues
Analogues of 3,4,5-Tris(benzyloxy)benzyl alcohol, particularly hydroxybenzyl alcohols (HBAs), have been the subject of studies to determine their antioxidant and free radical scavenging capabilities. nih.govresearchgate.net These compounds have demonstrated the ability to protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation. nih.govresearchgate.net The antioxidant efficacy of HBAs is comparable to that of alpha-tocopherol. nih.gov
The antioxidant action of these compounds is closely linked to their molecular structure, specifically the position of the hydroxyl group on the benzyl ring. nih.govdoi.org Studies comparing the isomers of hydroxybenzyl alcohol (2-HBA, 3-HBA, and 4-HBA) have shown that 2-HBA and 4-HBA possess better radical scavenging and antioxidant properties than 3-HBA. nih.govdoi.org For example, 2-HBA was found to be a more effective scavenger of ABTS radicals than its isomers. doi.org The mechanism of action involves scavenging hydroxyl radicals to form phenoxyl radicals, which are less reactive. nih.govdoi.org
Various assays are used to quantify antioxidant capacity. In the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the IC50 values (the concentration required to scavenge 50% of the radicals) for 4-HBA, 2-HBA, and 3-HBA were found to be 63, 84, and 98 µg/ml, respectively, indicating the superior scavenging ability of 4-HBA in this particular assay. doi.org Other research on novel nitrone derivatives containing a benzyl group also highlighted their antioxidant properties, with fluorinated derivatives showing high interaction with the DPPH radical. nih.gov The presence of a free hydroxyl group, or preferably a catechol group, is considered a key feature for the inhibition of lipid peroxidation. nih.gov
| Compound | Assay | IC₅₀ Value (µg/ml) | Reference |
|---|---|---|---|
| 4-Hydroxybenzyl Alcohol (4-HBA) | DPPH Scavenging | 63 | doi.org |
| 2-Hydroxybenzyl Alcohol (2-HBA) | DPPH Scavenging | 84 | doi.org |
| 3-Hydroxybenzyl Alcohol (3-HBA) | DPPH Scavenging | 98 | doi.org |
Neuroprotective Effects and Neurological Research Applications of Substituted Benzyl Alcohols
Substituted benzyl alcohols have emerged as promising agents in neurological research, with studies demonstrating their neuroprotective effects in various models of neuronal injury. One such compound, 4-methoxy benzyl alcohol (4-MA), has been shown to offer protection in the context of cerebral ischemia-reperfusion injury. nih.govnih.gov It works by improving the microenvironment of the neurovascular unit (NVU), which is critical for neuronal survival and neurological recovery. nih.gov In rat models of middle cerebral artery occlusion, 4-MA improved neurological scores, reduced cerebral infarct volume, and decreased the permeability of the blood-brain barrier. nih.govnih.gov
The mechanisms underlying these neuroprotective effects are multifaceted. In vitro models have shown that 4-MA can increase the levels of antioxidant enzymes like Superoxide Dismutase (SOD) and signaling molecules such as Nitric Oxide (NO). nih.gov Furthermore, it modulates proteins involved in apoptosis, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.gov Another related compound, p-hydroxybenzyl alcohol (HBA), has also been found to protect against ischemic neuronal damage and improve cognitive impairment by regulating mitochondrial function and homeostasis. mdpi.com
Derivatives of benzyloxy compounds are also being explored as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. tandfonline.com Synthetic 3-benzyloxyflavone analogues have been identified as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.com Similarly, a series of coumarin-triazole derivatives with benzyl substituents demonstrated potent and selective AChE inhibition, with some compounds also exhibiting neuroprotective effects in cell-based assays. mdpi.com
Structure-Activity Relationship Studies for Bioactive Benzyloxy Compounds
The biological activity of benzyloxy compounds and their benzyl alcohol analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the nature and position of substituents on the aromatic ring, influence their therapeutic effects. tandfonline.com
In the context of antimicrobial activity, SAR studies can guide the design of more potent agents. For example, the presence of an O-benzyloxy group on a cyclohexane ring was found to be more effective for antimicrobial activity than other substituents. nih.gov For N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, derivatives with no substituents on the benzene (B151609) ring or those with small groups like methyl or methoxy in the para-position showed higher activity against S. aureus and B. subtilis. researchgate.net
For antioxidant activity, the position of the hydroxyl group on the benzyl ring is a critical determinant. As noted previously, 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol generally exhibit stronger radical scavenging properties than 3-hydroxybenzyl alcohol, establishing a clear structural reactivity correlation. nih.govdoi.org The presence of a catechol group is a particularly favorable feature for inhibiting lipid peroxidation. nih.gov
In the realm of neurological applications, SAR studies of 3-benzyloxyflavone analogues as cholinesterase inhibitors revealed that the inhibitory activities are highly dependent on the nature and position of substituents on the B-ring of the flavone scaffold. tandfonline.com Similarly, for coumarin-triazole derivatives, the introduction of a benzyl group in place of a phenethyl group significantly enhanced acetylcholinesterase inhibition and selectivity. mdpi.com For YC-1, an antiplatelet agent, maintaining the 1-benzyl group is crucial for its activity, while converting the alcohol group at another position to an ether resulted in increased activity. nih.gov These insights are invaluable for the medicinal chemistry optimization of benzyl alcohol and benzyloxy compounds to develop new and more effective therapeutic agents. nih.gov
Analytical Methodologies for Characterization and Purity Assessment in Research
Advanced Spectroscopic Characterization of Synthetic Products
Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized 3,4,5-Tris(benzyloxy)benzyl Alcohol. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be used to confirm the presence of all expected structural motifs.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the central phenyl ring would appear as a singlet, while the protons of the three benzyl (B1604629) groups would exhibit characteristic multiplets in the aromatic region. The methylene protons of the benzyl groups (O-CH₂) and the benzylic alcohol (Ar-CH₂-OH) would appear as distinct singlets. The hydroxyl proton (OH) would also present as a singlet, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents like D₂O.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. It would show signals for the quaternary and CH carbons of the central aromatic ring, the carbons of the benzyl groups' aromatic rings, the methylene carbons of the benzyl groups, and the benzylic alcohol methylene carbon.
High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₂₈H₂₆O₄), HRMS would confirm the molecular mass with high accuracy, distinguishing it from other compounds with the same nominal mass. Common ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, such as the loss of benzyl groups.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. Strong absorptions around 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the ether and alcohol functionalities. Bands related to aromatic C-H and C=C stretching would also be prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its multiple phenyl rings, would be expected to absorb UV light. The spectrum would likely show absorption maxima characteristic of the substituted benzene (B151609) chromophores.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons (Central Ring) | Singlet |
| Aromatic Protons (Benzyl Groups) | Multiplets | |
| Methylene Protons (OCH₂) | Singlet | |
| Methylene Protons (ArCH₂OH) | Singlet | |
| Hydroxyl Proton (OH) | Singlet (variable shift) | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region |
| Methylene Carbons (OCH₂) | Signal in the aliphatic region | |
| Methylene Carbon (ArCH₂OH) | Signal in the aliphatic region | |
| HRMS | Molecular Ion (M+) | Peak corresponding to the exact mass of C₂₈H₂₆O₄ |
| IR | O-H Stretch (Alcohol) | Broad band at approx. 3200-3600 cm⁻¹ |
| C-O Stretch (Ether/Alcohol) | Strong bands at approx. 1000-1300 cm⁻¹ | |
| Aromatic C-H Stretch | Bands at approx. 3000-3100 cm⁻¹ | |
| UV-Vis | π → π* transitions | Absorption maxima in the UV region |
High-Resolution Chromatographic Techniques for Impurity Profiling and Reaction Monitoring
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary technique for the purity assessment of non-volatile compounds like this compound. Commercial suppliers often use HPLC to certify the purity of this compound, with typical purities exceeding 98.0% tcichemicals.com. A reverse-phase HPLC method would be most common, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile and water). A UV detector would be suitable for detection due to the aromatic nature of the molecule. This method allows for the quantification of the main product and the detection of any impurities from the synthesis, such as unreacted starting materials or by-products.
Thin-Layer Chromatography (TLC) TLC is a rapid and cost-effective technique used for monitoring the progress of chemical reactions in real-time. For instance, in the synthesis of this compound via the reduction of its corresponding aldehyde or ester, TLC can be used to track the disappearance of the starting material and the appearance of the alcohol product utexas.edu. By comparing the retention factor (Rf) of the spots on the TLC plate corresponding to the starting material and the product, a chemist can determine when the reaction is complete. The polarity difference between the starting carbonyl compound and the resulting alcohol product allows for easy separation on a silica gel plate.
Gas Chromatography (GC) While HPLC is generally preferred for large, non-volatile molecules, GC can also be employed, often after derivatization. To increase its volatility, the alcohol group of this compound could be converted to a silyl ether, for example. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile impurities that may be present in the sample.
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |
|---|---|---|---|
| HPLC | Purity Assessment, Quantification | C18 silica gel (Reverse-Phase) | Acetonitrile/Water gradient |
| TLC | Reaction Monitoring | Silica Gel | Ethyl Acetate (B1210297)/Hexane mixture |
| GC | Impurity Profiling (with derivatization) | Phenyl-methylpolysiloxane | Helium |
X-ray Crystallographic Analysis for Definitive Structural Elucidation of Derivatives
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule.
For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure. The process involves growing a high-quality crystal from a solution of the purified compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. While this technique is powerful, its application is contingent upon the ability to grow suitable crystals, which can be a challenging step. nih.gov As of now, publicly accessible crystallographic data for derivatives of this compound are not available. However, should such derivatives be synthesized for applications like drug design, X-ray crystallography would be a crucial tool for validating their precise spatial arrangement and intermolecular interactions. nih.gov
Future Research Directions and Translational Perspectives for 3,4,5 Tris Benzyloxy Benzyl Alcohol
Innovations in Green Chemistry for Benzyloxy Compound Synthesis
The synthesis of complex molecules like 3,4,5-Tris(benzyloxy)benzyl Alcohol is increasingly guided by the principles of green chemistry, which advocate for environmentally benign processes. sphinxsai.com This philosophy encourages the design of products and processes that minimize the use and generation of hazardous substances. dcatvci.org Future research will focus on integrating these principles into the synthesis of benzyloxy compounds.
Key trends in green chemistry that are relevant to the synthesis of this compound and its derivatives include the use of novel catalytic systems and environmentally friendly reaction conditions. sphinxsai.comdcatvci.org For instance, the development of heterogeneous and reusable catalysts, such as zeolites, offers a promising alternative to traditional stoichiometric reagents, leading to higher efficiency and reduced waste. nih.govresearchgate.net Research into glycerol (B35011) etherification with benzyl (B1604629) alcohol using solid acid catalysts provides a model for greener ether linkage formations, a key step in the synthesis of benzyloxy-containing molecules. researchgate.net
Table 1: The 12 Principles of Green Chemistry
| Principle Number | Principle Name | Description |
| 1 | Waste Prevention | Design syntheses to prevent waste, eliminating the need for treatment or cleanup. dcatvci.org |
| 2 | Atom Economy | Maximize the incorporation of all materials used in the process into the final product. dcatvci.org |
| 3 | Less Hazardous Chemical Syntheses | Design syntheses to use and generate substances with minimal toxicity to humans and the environment. dcatvci.org |
| 4 | Designing Safer Chemicals | Design chemical products to be fully effective while having little or no toxicity. dcatvci.org |
| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents, or use safer alternatives. |
| 6 | Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure to reduce energy requirements. |
| 7 | Use of Renewable Feedstocks | Use renewable raw materials and feedstocks whenever technically and economically practicable. |
| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., blocking groups, protection/deprotection). |
| 9 | Catalysis | Use catalytic reagents (which are highly selective) in preference to stoichiometric reagents. dcatvci.org |
| 10 | Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. dcatvci.org |
| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. dcatvci.org |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Interdisciplinary Research in Chemical Biology and Drug Design
The structural features of this compound make it a compelling starting point for interdisciplinary research, particularly at the intersection of chemical biology and drug design. The benzyloxy pharmacophore is a recognized feature in medicinal chemistry, contributing to the unique architecture of certain approved drugs. nih.gov The strategic placement of these groups on the phenyl ring can be leveraged to design molecules with specific biological targets. nih.gov
Interdisciplinary approaches combine synthetic chemistry with computational modeling and biological screening to accelerate drug discovery. For instance, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be used to predict the biological activity of derivatives of this compound. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.
Research on related bibenzyl structures has demonstrated that these compounds can possess significant neuroprotective activities. nih.gov By applying similar methodologies, derivatives of this compound could be investigated for a wide range of pharmacological effects. The field also explores the use of benzylated scaffolds in the development of enzyme inhibitors, highlighting the versatility of the benzyloxy group in creating molecules that can modulate biological processes. mdpi.com
Advancements in Automated Synthesis and High-Throughput Screening of Derivatives
The exploration of the chemical space around the this compound core is set to be revolutionized by advancements in automated synthesis and high-throughput screening (HTS). nih.gov Modern synthetic biology utilizes automated biofoundries that can dramatically accelerate the design-build-test-learn cycle for new molecules. nih.gov These platforms combine robotics, software, and modular biological components to create and screen large libraries of chemical derivatives with high efficiency. nih.gov
Automated gene and genome editing technologies enable the rapid creation of engineered microbial strains designed to produce specific derivatives. nih.gov Once a library of compounds is generated, HTS technologies, such as fluorescence-activated cell sorting, allow for the rapid evaluation of their biological effects. nih.gov This automated paradigm shifts research away from labor-intensive, one-at-a-time synthesis and testing, towards a more integrated and efficient workflow.
Advanced synthesis methods like microfluidics can also contribute by reducing waste and energy consumption while allowing for precise control over reaction conditions. laxai.com The combination of these technologies will enable researchers to quickly generate extensive structure-activity relationship (SAR) data for derivatives of this compound, facilitating the rapid identification of lead compounds for further development.
Exploration of Novel Bioactive Functionalities from Structural Modifications
The core structure of this compound serves as a versatile template for discovering novel bioactive functionalities through targeted structural modifications. The principle of structure-activity relationships (SAR) is central to this exploration, where systematic changes to a molecule's structure are correlated with changes in its biological activity.
Research on structurally similar bibenzyl compounds has shown that specific modifications can dramatically enhance or alter bioactivity. nih.gov For example, the introduction of prenyl groups or the alteration of hydroxyl group positions on a bibenzyl backbone was found to be crucial for neuroprotective effects. nih.gov One such prenylated bibenzyl derivative was found to be a potent antioxidant that exhibited strong neuroprotective activity, potentially through the upregulation of the apoptosis-inducing factor, mitochondria associated 3 (Aifm3), suggesting a new therapeutic target. nih.gov
Applying this strategy to this compound, researchers can explore a variety of modifications. These could include:
Alteration of the Benzyl Groups: Replacing the benzyl groups with other substituted aryl or alkyl groups to probe interactions with biological targets.
Modification of the Aromatic Core: Introducing different substituents (e.g., halogens, nitro groups, amines) onto the central phenyl ring.
Modification of the Alcohol Functional Group: Converting the primary alcohol to other functionalities such as ethers, esters, or amines to create new classes of derivatives.
This systematic modification, guided by computational predictions and enabled by high-throughput synthesis and screening, holds the key to unlocking new and potent biological activities from the this compound scaffold.
Table 2: Impact of Structural Modifications on Bioactivity of Related Bibenzyl Compounds
| Base Compound | Modification | Resulting Compound | Observed Bioactivity | Reference |
| Bibenzyl Backbone | Introduction of Prenyl Group | Prenylated Bibenzyl Derivative | Potent neuroprotective activity; antioxidant | nih.gov |
| Bibenzyl Backbone | Methylation | Methylated Bibenzyl | No methylated product observed in initial trials | nih.gov |
| Bibenzyl Backbone | Glycosylation | Glycosylated Bibenzyl | Production of structurally different derivatives | nih.gov |
Compound Information
Table 3: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [3,4,5-tris(phenylmethoxy)phenyl]methanol | nih.gov |
| Molecular Formula | C₂₈H₂₆O₄ | nih.govscbt.com |
| Molecular Weight | 426.5 g/mol | nih.gov |
| CAS Number | 79831-88-2 | nih.govscbt.com |
| Synonyms | 3,4,5-Tribenzyloxybenzyl Alcohol, (3,4,5-tris(benzyloxy)phenyl)methanol | nih.govscbt.com |
Q & A
Q. Can this compound be used to stabilize sensitive intermediates in multistep syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
